

coreximine CAS number 483-45-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Coreximine*

Cat. No.: *B1618875*

[Get Quote](#)

An In-depth Technical Guide to Corymine (CAS No. 483-45-4)

For Researchers, Scientists, and Drug Development Professionals

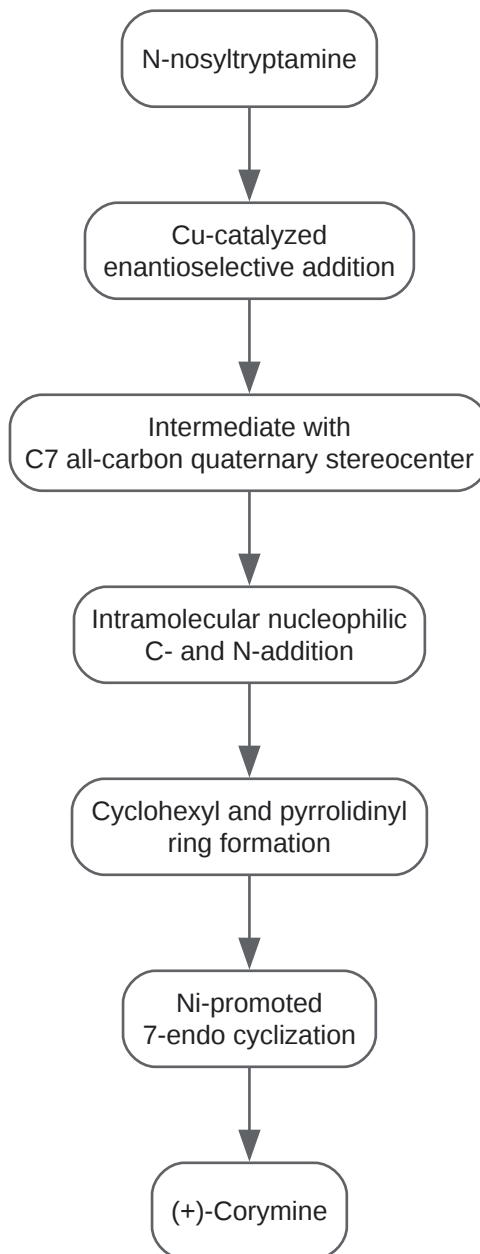
Abstract

This technical guide provides a comprehensive overview of Corymine (erroneously referred to as **Coreximine**), an alkaloid with the CAS number 483-45-4. The document details its chemical properties, synthesis, and known biological activities, with a focus on its mechanisms of action as a neurotransmitter receptor antagonist and a potential enzyme inhibitor. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidation of key technical information, including experimental protocols and quantitative data, to support further investigation and development of this compound.

Chemical and Physical Properties

Corymine is a naturally occurring alkaloid belonging to the akuammiline family of monoterpenoid indole alkaloids.^[1] It is characterized by a complex pentacyclic structure.

Property	Value	Source(s)
CAS Number	483-45-4	[2] [3] [4] [5]
Molecular Formula	C ₁₉ H ₂₁ NO ₄	[2] [3] [4]
Molecular Weight	327.37 g/mol	[2] [3]
Synonyms	(S)-(+)-Coreximine, 13a α -Berbine-2,11-diol, 3,10-dimethoxy-	[2] [5]
Melting Point	253-256 °C	[4]
Water Solubility	412.2 mg/L @ 25 °C (estimated)	[4]
Storage Conditions	Refrigerator, <-15°C	[3] [4]


Synthesis

The total synthesis of Corymine has been accomplished and reported in the scientific literature. Due to its complex, sterically hindered pentacyclic framework, its synthesis is a significant challenge.[\[6\]](#)

Two notable synthetic routes are:

- Enantioselective Total Synthesis: A method starting from commercially available N-nosyltryptamine achieves the synthesis of (+)-corymine in 11 steps with an overall yield of 3.6%.[\[6\]](#) Key steps in this synthesis include a copper-catalyzed enantioselective addition to create a key stereocenter, an intramolecular nucleophilic addition to form the cyclohexyl and pyrrolidinyl rings, and a nickel-catalyzed cyclization for the azepanyl ring.[\[6\]](#)
- Racemic Total Synthesis: The first total synthesis of (\pm)-corymine was achieved in 21 steps with an overall yield of 3.4%, starting from N-protected tryptamine.[\[7\]](#)

A generalized workflow for the enantioselective total synthesis is depicted below.

[Click to download full resolution via product page](#)

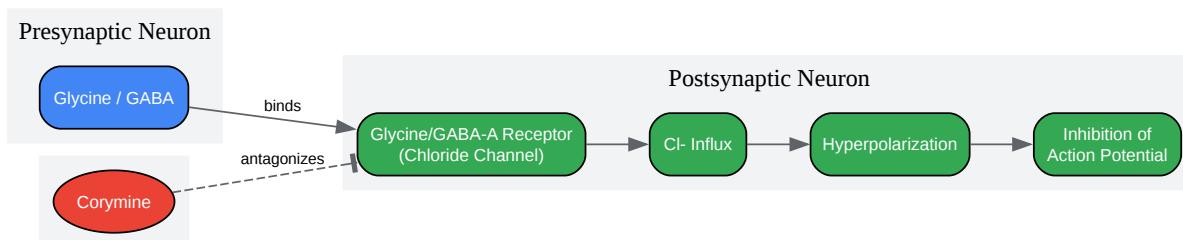
Caption: Generalized workflow for the enantioselective total synthesis of (-)-Corymine.

Biological Activities and Mechanisms of Action

Corymine exhibits a range of biological activities, with its most well-characterized effects being on the central nervous system.

Glycine and GABA Receptor Antagonism

Corymine is a potent antagonist of the glycine receptor and also exhibits inhibitory effects on the GABA-A receptor.


This protocol describes the method used to characterize the effects of Corymine on glycine and GABA receptors expressed in *Xenopus* oocytes.

- Oocyte Preparation:
 - Oocytes are surgically removed from adult female *Xenopus laevis* frogs.
 - The oocytes are treated with collagenase to remove the follicular layer.
 - Healthy, mature oocytes are selected for injection.
- Receptor Expression:
 - RNA is extracted from rat brain and spinal cord.
 - The extracted RNA, containing the mRNA for GABA and glycine receptors, is injected into the prepared oocytes.
 - The oocytes are incubated for 2-4 days to allow for the expression of the receptors on the oocyte membrane.
- Electrophysiological Recording:
 - A two-electrode voltage-clamp apparatus is used to measure the ion currents across the oocyte membrane.
 - The oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.
 - Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential of -70 mV.
- Drug Application and Data Acquisition:
 - Glycine or GABA is applied to the oocyte to elicit a baseline current response.

- Corymine, at various concentrations, is co-applied with the agonist (glycine or GABA).
- The resulting changes in the ion current are recorded and analyzed. The peak current amplitude is measured to determine the extent of inhibition.

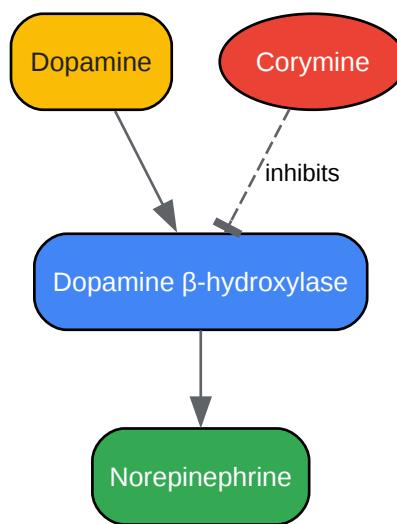
Agonist	Corymine Concentration (μ M)	Effect
Glycine	10.8	ED ₅₀ for inhibition of glycine response
Glycine	1 - 100	Dose-dependent reduction of up to 80% in glycine-induced current
GABA	1 - 100	Partial reduction of 20-30% in GABA-induced current

Both glycine and GABA-A receptors are ligand-gated chloride ion channels that mediate inhibitory neurotransmission. Upon binding of their respective agonists, the channels open, allowing an influx of chloride ions (Cl^-) into the neuron. This influx leads to hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential. Corymine acts as a non-competitive antagonist, meaning it binds to a site on the receptor different from the agonist binding site, thereby inhibiting the channel's function and blocking this inhibitory signal.

[Click to download full resolution via product page](#)

Caption: Corymine's antagonism of inhibitory neurotransmitter receptors.

Dopamine β -Hydroxylase Inhibition


Corymine is reported to be a potent inhibitor of dopamine β -hydroxylase, the enzyme responsible for the conversion of dopamine to norepinephrine.[\[2\]](#)[\[3\]](#) It is suggested to have a greater affinity for the active site of the enzyme compared to other drugs in its class.[\[2\]](#)

A specific experimental protocol for Corymine's inhibition of dopamine β -hydroxylase is not readily available in the searched literature. However, a general protocol for assessing the inhibition of this enzyme would typically involve:

- Enzyme and Substrate Preparation:
 - Purified dopamine β -hydroxylase is obtained.
 - A solution of the substrate, dopamine, and the cofactor, ascorbate, is prepared in a suitable buffer.
- Inhibition Assay:
 - The enzyme is pre-incubated with various concentrations of the inhibitor (Corymine).
 - The reaction is initiated by the addition of the substrate and cofactor solution.
 - The reaction is allowed to proceed for a defined period at a controlled temperature.
- Quantification of Product:
 - The reaction is stopped, typically by the addition of an acid or a chelating agent.
 - The amount of norepinephrine produced is quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical detection.
- Data Analysis:
 - The rate of norepinephrine formation is calculated for each inhibitor concentration.
 - The IC_{50} value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the reaction rate against the inhibitor concentration.

Specific quantitative data, such as an IC_{50} value for Corymine's inhibition of dopamine β -hydroxylase, is not available in the reviewed literature.

Dopamine β -hydroxylase is a key enzyme in the catecholamine synthesis pathway. By inhibiting this enzyme, Corymine would reduce the production of norepinephrine from dopamine. This would lead to a decrease in noradrenergic signaling and a potential increase in dopaminergic signaling.

[Click to download full resolution via product page](#)

Caption: Corymine's inhibition of dopamine β -hydroxylase in the norepinephrine synthesis pathway.

Anticancer Activity

Corymine has demonstrated anticancer activity against the human monocytic leukemia cell line, THP-1, in *in vitro* studies.^{[2][3]}

While a specific protocol for Corymine's effect on THP-1 cells is not detailed in the available literature, a standard cell viability assay, such as the MTT or MTS assay, would be employed.

- Cell Culture:
 - THP-1 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
- Drug Treatment:
 - Cells are seeded into 96-well plates at a predetermined density.
 - A serial dilution of Corymine is prepared and added to the wells.
 - Control wells with untreated cells and vehicle-treated cells are included.
 - The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
- Viability Assessment (MTT Assay):
 - An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
 - The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
 - A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Data Analysis:
 - The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
 - The percentage of cell viability is calculated relative to the untreated control.
 - The IC₅₀ value, the concentration of the drug that causes a 50% reduction in cell viability, is determined.

Specific quantitative data, such as an IC₅₀ value for Corymine's effect on THP-1 cells, is not available in the reviewed literature.

Neurotoxicity

Corymine has been shown to induce neuronal death in short-term exposure experiments.[\[2\]](#)[\[3\]](#)

A definitive protocol for assessing Corymine-induced neuronal death has not been found. A general approach would involve:

- Neuronal Cell Culture:
 - Primary neurons or a neuronal cell line are cultured under appropriate conditions.
- Treatment with Corymine:
 - The cultured neurons are exposed to various concentrations of Corymine for a set duration.
- Assessment of Cell Death:
 - Multiple methods can be used to quantify cell death:
 - Dye Exclusion Assays: Using dyes like trypan blue or propidium iodide that can only enter cells with compromised membranes (i.e., dead cells).
 - Lactate Dehydrogenase (LDH) Assay: Measuring the release of the cytosolic enzyme LDH into the culture medium upon cell lysis.
 - Apoptosis Assays: Detecting markers of apoptosis, such as caspase activation or DNA fragmentation (e.g., TUNEL assay).
- Data Analysis:
 - The percentage of dead cells or the level of the measured marker is quantified for each Corymine concentration.
 - An EC₅₀ or LC₅₀ value (the concentration that causes 50% of the maximal effect or is lethal to 50% of the cells) can be calculated.

Specific quantitative data on Corymine-induced neuronal death is not available in the reviewed literature.

Summary and Future Directions

Corymine is a complex alkaloid with significant and diverse biological activities. Its most well-documented effects are as a potent non-competitive antagonist of the glycine receptor and a weaker antagonist of the GABA-A receptor. This activity provides a clear mechanism for its effects on the central nervous system. Additionally, preliminary evidence suggests its potential as a dopamine β -hydroxylase inhibitor, an anticancer agent, and a neurotoxin.

For drug development professionals and researchers, Corymine presents several avenues for further investigation:

- Structure-Activity Relationship Studies: To optimize its potency and selectivity for its various targets.
- In-depth Mechanistic Studies: To fully elucidate the molecular interactions with its target receptors and enzymes.
- Pharmacokinetic and Pharmacodynamic Profiling: To understand its absorption, distribution, metabolism, and excretion, as well as its dose-response relationships *in vivo*.
- Therapeutic Potential: To explore its potential for development as a therapeutic agent, for example, as a pharmacological tool to study the nervous system or as a lead compound for the development of novel drugs.

The detailed experimental protocol and quantitative data on its interaction with inhibitory neurotransmitter receptors provide a solid foundation for further research into this promising and complex natural product.

Disclaimer

This document is intended for informational purposes for a scientific audience and is based on publicly available research. The information provided should not be considered as medical advice. The handling and use of Corymine should only be conducted by qualified professionals in a controlled laboratory setting, adhering to all appropriate safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Current progress in the chemistry and pharmacology of akuammiline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic Inhibition of Dopamine β -Hydroxylase Facilitates Behavioral Responses to Cocaine in Mice | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Editorial: Methods and protocols in neurotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine beta-hydroxylase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JMIR Research Protocols - Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments [researchprotocols.org]
- 7. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [coreximine CAS number 483-45-4]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1618875#coreximine-cas-number-483-45-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com